REACTION_SMILES
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[C:35](=[O:36])([O-:37])[OH:38].[CH2:40]([Cl:41])[Cl:42].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[CH3:31][C:32]([Cl:33])=[O:34].[Cl:1][c:2]1[cH:3][c:4]([S:9][c:10]2[c:11]([CH:21]([CH3:22])[CH3:23])[n:12][c:13]([CH2:16][O:17][CH2:18][CH2:19][OH:20])[n:14]2[CH3:15])[cH:5][c:6]([Cl:8])[cH:7]1.[Na+:39]>>[Cl:1][c:2]1[cH:3][c:4]([S:9][c:10]2[c:11]([CH:21]([CH3:22])[CH3:23])[n:12][c:13]([CH2:16][O:17][CH2:18][CH2:19][O:20][C:32]([CH3:31])=[O:34])[n:14]2[CH3:15])[cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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CC(C)c1nc(COCCO)n(C)c1Sc1cc(Cl)cc(Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1nc(COCCO)n(C)c1Sc1cc(Cl)cc(Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CC(=O)OCCOCc1nc(C(C)C)c(Sc2cc(Cl)cc(Cl)c2)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |